(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

triazole regioisomerism click chemistry bioisostere kinase hinge binder

The target compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone (CAS 2034473-75-9) is a synthetic small molecule (MW 330.38, formula C₁₆H₁₅FN₄OS) comprising a 5-fluorobenzo[b]thiophene-2-carbonyl moiety coupled to a 4-(2H-1,2,3-triazol-2-yl)piperidine. This compound belongs to a broader chemotype of heterocyclic ketones that frequently appears in kinase-focused and phenotypic screening libraries.

Molecular Formula C16H15FN4OS
Molecular Weight 330.38
CAS No. 2034473-75-9
Cat. No. B2756706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
CAS2034473-75-9
Molecular FormulaC16H15FN4OS
Molecular Weight330.38
Structural Identifiers
SMILESC1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
InChIInChI=1S/C16H15FN4OS/c17-12-1-2-14-11(9-12)10-15(23-14)16(22)20-7-3-13(4-8-20)21-18-5-6-19-21/h1-2,5-6,9-10,13H,3-4,7-8H2
InChIKeyFTNPIVSRLRZDQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone (CAS 2034473-75-9) – Compound Identity and Research-Class Profile


The target compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone (CAS 2034473-75-9) is a synthetic small molecule (MW 330.38, formula C₁₆H₁₅FN₄OS) comprising a 5-fluorobenzo[b]thiophene-2-carbonyl moiety coupled to a 4-(2H-1,2,3-triazol-2-yl)piperidine [1]. This compound belongs to a broader chemotype of heterocyclic ketones that frequently appears in kinase-focused and phenotypic screening libraries. As of mid-2026, no primary research articles, patents, or authoritative database entries reporting biological data specific to CAS 2034473-75-9 have been identified from non-prohibited sources. Consequently, all differentiation claims below are necessarily constrained to structural comparisons, computed physicochemical properties, and class-level structure–activity relationship (SAR) inferences from closely related analogs. Procurement decisions for this compound must therefore be guided by the specific functional-group configuration it offers relative to its nearest commercially available analogs.

Why Generic Substitution of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone Risks Experimental Divergence


Compounds sharing the 5-fluorobenzo[b]thiophene-2-carbonyl-piperidine scaffold cannot be assumed to be functionally interchangeable. Even subtle alterations—such as relocating the triazole ring from the 2-position to the 1-position of the piperidine, replacing the triazole with an ethynyl group, or modifying the benzo[b]thiophene substitution pattern—are well-established in medicinal chemistry to cause substantial shifts in target engagement, metabolic stability, and physicochemical properties [REFS-1, REFS-2]. The 2H-1,2,3-triazol-2-yl substitution installed at the piperidine 4-position creates a distinct spatial and electronic arrangement that differentiates this compound from its regioisomeric 1H-triazol-1-yl analog (CAS 1795361-23-7) and from the non-triazole ethynyl analog (CAS not assigned). Generic substitution without verifying the impact of these precise structural features on the experimental system in question can lead to irreproducible results or procurement of a compound that lacks the required molecular recognition motif.

Quantitative Differentiation Evidence for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone vs. Closest Analogs


Triazole Regioisomerism: 2H-1,2,3-Triazol-2-yl vs. 1H-1,2,3-Triazol-1-yl in the Piperidine 4-Position

The target compound bears a 2H-1,2,3-triazol-2-yl substituent at the piperidine 4-position, whereas the closest commercial regioisomer (CAS 1795361-23-7) contains a 1H-1,2,3-triazol-1-yl group. Although no direct head-to-head biological comparison has been reported for this specific pair, class-level SAR from related kinase inhibitor series indicates that 2H-triazole regioisomers can exhibit altered hydrogen-bond acceptor geometry and dipole moment relative to 1H-triazoles, leading to measurable differences in target binding affinity and selectivity [REFS-1, REFS-2].

triazole regioisomerism click chemistry bioisostere kinase hinge binder

Fluorination at the Benzo[b]thiophene 5-Position: Impact on Metabolic Stability vs. Non-Fluorinated Analogs

The 5-fluorine substituent on the benzo[b]thiophene ring is a strategic metabolic blocking group that distinguishes this compound from non-fluorinated or differently halogenated analogs. Class-level evidence demonstrates that fluorine substitution at metabolically labile positions on benzo[b]thiophene reduces CYP450-mediated oxidative metabolism, often extending in vitro half-life by 2- to 5-fold compared to the parent hydrogen analog [1].

fluorine metabolic shielding benzo[b]thiophene oxidation CYP inhibition

Piperidine 4-Position Substitution: Triazole vs. Ethynyl Group and Impact on Solubility and Permeability

The 2H-triazol-2-yl group at the piperidine 4-position introduces polarity that is absent in the ethynyl analog (4-ethynylpiperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone. Computed LogP differences suggest that the triazole-containing target compound is substantially less lipophilic, which can translate into improved aqueous solubility and reduced non-specific protein binding [1].

piperidine solubility LogP optimization PAMPA permeability

Molecular Weight Advantage Over Extended-Linker Analogs in the Same Chemotype Series

At MW 330.38, the target compound occupies a favorable position between fragment-like and lead-like space. Analogs with extended linkers (e.g., sulfonylpiperidine or benzyloxy-substituted variants) in the same benzo[b]thiophene-triazole series typically exceed MW 380–450, which can compromise ligand efficiency and permeability [1].

ligand efficiency fragment-like properties rule-of-three compliance

Optimal Deployment Scenarios for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone Based on Current Evidence


Kinase Screening Library Diversification via Triazole Regioisomer Incorporation

Given the 2H-triazole regioisomerism, this compound is best deployed as a comparator to its 1H-triazole analog (CAS 1795361-23-7) in kinase selectivity panels. The distinct dipole and hydrogen-bonding geometry of the 2H-triazole may drive differential hinge-region binding, enabling SAR exploration of triazole positional effects on target engagement [1]. This scenario is most relevant for medicinal chemistry groups building focused kinase inhibitor libraries.

Metabolic Stability Screening in Hit-to-Lead Programs Requiring Benzo[b]thiophene Scaffolds

For programs where the benzo[b]thiophene-2-carbonyl-piperidine scaffold is a validated hit, this 5-fluoro-substituted compound should be prioritized over non-fluorinated or chloro-substituted analogs for early metabolic stability assessment. The fluorine atom at the 5-position is expected to confer improved resistance to CYP450 oxidation, reducing the risk of rapid hepatic clearance in downstream in vivo pharmacokinetic studies [2].

Biochemical Assay Development Requiring Aqueous Solubility Above 50 µM

The computed XLogP3 of 2.0 and moderate MW (330.38) suggest this compound is more amenable to aqueous biochemical assay buffers than the more lipophilic ethynylpiperidine analog (estimated XLogP3 ≈ 3.2). Researchers developing TR-FRET, FP, or SPR assays where compound precipitation is a known failure mode should prefer this triazole-containing compound over higher-LogP alternatives [3].

Chemical Probe Negative Control for 1H-Triazole-Dependent Phenotypes

In cellular target-engagement or phenotypic screening where a 1H-triazole analog shows a specific biological response, the 2H-triazole regioisomer can serve as a structurally matched negative control. Differences in triazole nitrogen connectivity may abrogate target binding while preserving similar physicochemical properties, enabling more rigorous interpretation of on-target versus off-target effects [1].

Quote Request

Request a Quote for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.